molecular formula C16H12Cl2N4S B12056586 4-((3,4-Dichlorobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol CAS No. 478255-80-0

4-((3,4-Dichlorobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12056586
CAS No.: 478255-80-0
M. Wt: 363.3 g/mol
InChI Key: DONOKKAOWOSMFX-DJKKODMXSA-N
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Description

4-((3,4-Dichlorobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a dichlorobenzylidene group, and a tolyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,4-Dichlorobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Introduction of the Dichlorobenzylidene Group: This step involves the condensation of the triazole derivative with 3,4-dichlorobenzaldehyde under acidic or basic conditions.

    Attachment of the Tolyl Group:

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.

    Temperature Control: Maintaining specific temperatures to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-((3,4-Dichlorobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, replacing the tolyl or dichlorobenzylidene groups with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, alkylating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted triazole derivatives.

Scientific Research Applications

4-((3,4-Dichlorobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-((3,4-Dichlorobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Disrupting Cellular Functions: Interfering with the normal functioning of cells, leading to antimicrobial or antifungal effects.

Comparison with Similar Compounds

Similar Compounds

    4-((3,4-Dichlorobenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol: Similar structure but with a phenyl group instead of a tolyl group.

    4-((3,4-Dichlorobenzylidene)amino)-5-(p-tolyl)-4H-1,2,4-triazole-3-thiol: Similar structure but with a para-tolyl group instead of a meta-tolyl group.

Uniqueness

4-((3,4-Dichlorobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

478255-80-0

Molecular Formula

C16H12Cl2N4S

Molecular Weight

363.3 g/mol

IUPAC Name

4-[(E)-(3,4-dichlorophenyl)methylideneamino]-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H12Cl2N4S/c1-10-3-2-4-12(7-10)15-20-21-16(23)22(15)19-9-11-5-6-13(17)14(18)8-11/h2-9H,1H3,(H,21,23)/b19-9+

InChI Key

DONOKKAOWOSMFX-DJKKODMXSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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